3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized derivatives of benzhydryl-sulfonyl-piperazine and evaluated their antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. These compounds demonstrated significant antimicrobial activities, highlighting their potential in agricultural applications to protect crops from bacterial and fungal infections (Vinaya et al., 2009).
Neurochemical Effects of Piperazine Analogs
Studies on piperazine analogs have revealed their psychoactive effects, including mimicking the molecular mechanism of MDMA (Ecstasy) by stimulating the release of serotonin and dopamine. These findings are crucial for understanding the neurochemical impacts of these substances and addressing potential abuse (Baumann et al., 2005).
Anticancer Properties
Compounds derived from benzhydryl-sulfonyl-piperazine have been evaluated for their ability to inhibit human breast cancer cell proliferation. This research suggests a therapeutic potential for these derivatives in cancer treatment, especially in targeting breast cancer cells (Kumar et al., 2007).
Neuroleptic-like Activity
A study on 3-phenyl-2-piperazinyl-5H-1-benzazepines revealed compounds with neuroleptic-like activity, offering a novel class of neuroleptics for potentially treating schizophrenia and related conditions. These compounds showed promise in inhibiting exploratory activity, conditioned avoidance response, and self-stimulation response, indicating their potential utility in neuropsychiatric treatments (Hino et al., 1988).
Crystal Structure Analysis
The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine was characterized, providing insights into the molecular geometry and interactions of similar compounds. Such structural analyses are fundamental for designing drugs with enhanced efficacy and reduced side effects (Naveen et al., 2007).
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-22-13-8-14-23-15-17-24(18-16-23)21(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBULLXHNJBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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